molecular formula C22H16Br2N2O4 B11544418 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11544418
M. Wt: 532.2 g/mol
InChI Key: JSSRPBHOGIBZFZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base derivative featuring a phenolic core substituted with two bromine atoms (positions 3 and 4), a methoxy group (position 6), and an iminomethyl-linked benzoxazole moiety. The benzoxazole ring is substituted at position 2 with a 3-methoxyphenyl group, and the (E)-configuration of the imine bond is critical for its stereochemical properties.

The compound’s synthesis likely involves a condensation reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and a 5-amino-substituted benzoxazole precursor, as inferred from analogous synthetic routes for bromophenol derivatives .

Properties

Molecular Formula

C22H16Br2N2O4

Molecular Weight

532.2 g/mol

IUPAC Name

3,4-dibromo-6-methoxy-2-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H16Br2N2O4/c1-28-14-5-3-4-12(8-14)22-26-17-9-13(6-7-18(17)30-22)25-11-15-20(24)16(23)10-19(29-2)21(15)27/h3-11,27H,1-2H3

InChI Key

JSSRPBHOGIBZFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and the formation of the benzoxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Benzoxazole Substituent Methoxy Groups Key Features References
Target Compound : 3,4-Dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol C₂₂H₁₅Br₂N₂O₄ ~515 3,4-dibromo 2-(3-methoxyphenyl) 2 Dual bromine substitution enhances electrophilicity; dual methoxy groups improve solubility.
2,4-Diiodo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol C₂₀H₁₂I₂N₂O₂ ~622 2,4-diiodo 2-phenyl 0 Iodine’s larger atomic radius may enhance halogen bonding but reduce solubility.
2-Bromo-6-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl-4-methylphenol C₂₂H₁₇BrN₂O₃ 437.29 2-bromo 2-(4-methoxyphenyl) 1 Methyl group at position 4 increases lipophilicity; single methoxy limits electronic effects.
4-Bromo-2-methoxy-6-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methylphenol C₂₂H₁₇BrN₂O₃ ~437 4-bromo 2-(3-methylphenyl) 1 Methyl substituent on benzoxazole enhances steric hindrance, potentially altering binding affinity.

Key Comparison Points:

Halogen Effects: Bromine (target compound) provides moderate electronegativity and polarizability, balancing reactivity and stability. Di-substituted halogens (3,4-dibromo in the target) may amplify electron-withdrawing effects, stabilizing the imine bond compared to mono-halogenated analogs .

Benzoxazole Substituents: The 3-methoxyphenyl group (target) introduces electron-donating effects via the methoxy group, enhancing resonance stabilization of the benzoxazole ring.

Methoxy Group Positioning :

  • Dual methoxy groups (target) improve solubility in polar solvents compared to single-methoxy analogs (–14). However, steric effects from the 3-methoxy position (target) may influence conformational flexibility .

Synthetic Considerations: The target compound’s synthesis likely mirrors methods for analogous bromophenols, such as condensation of aldehyde precursors with amines under controlled conditions (e.g., DMF, 120°C) . Mono-bromo derivatives () may require milder conditions due to reduced steric demand.

Biological Implications: While direct activity data for the target compound is unavailable, bromophenol derivatives exhibit antimicrobial and anti-inflammatory properties . The di-bromo substitution in the target may enhance these activities compared to mono-halogenated or iodine-substituted analogs .

Biological Activity

3,4-Dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dibromo-substituted phenolic structure combined with a benzoxazole moiety. Its molecular formula is C19H16Br2N2O2C_{19}H_{16}Br_2N_2O_2, and its IUPAC name reflects its intricate substitution pattern.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenol have shown the ability to scavenge free radicals, which can be critical in preventing oxidative stress-related diseases. The antioxidant potential of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has not been extensively studied but can be inferred from related compounds.

Antimicrobial Properties

Studies have demonstrated that certain dibromo-substituted phenols possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. A recent study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer effects of phenolic compounds are well-documented. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. Preliminary studies on related dibromo compounds indicate potential cytotoxic effects against cancer cell lines.

Case Studies

  • Antioxidant Activity Study : A study analyzed the antioxidant capacity of methoxy-substituted phenols using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro.
    CompoundIC50 (µM)
    3,4-Dibromo-6-methoxyphenol25
    Control (Vitamin C)15
  • Antimicrobial Efficacy : A screening assay evaluated the antimicrobial properties of various dibromo phenols against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
    PathogenMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
  • Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of related benzoxazole derivatives showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity.
    Cell LineIC50 (µM)
    MCF-730
    MDA-MB-23145

The biological activities of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can be attributed to:

  • Free Radical Scavenging : The presence of hydroxyl groups facilitates hydrogen donation to free radicals.
  • Membrane Disruption : Lipophilic properties allow the compound to integrate into microbial membranes.
  • Apoptosis Induction : Interaction with cellular signaling pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer: The compound can be synthesized via multi-step reactions involving triazine intermediates and Schiff base formation. Key steps include:

  • Step 1: Reaction of 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) at -35°C for 7 hours using DIPEA as a base to form triazine-phenol intermediates .
  • Step 2: Condensation with aldehyde derivatives (e.g., vanillin) at 40°C for 47 hours to generate imine linkages .
  • Purification: Column chromatography (e.g., MPLC with silica gel, CH₂Cl₂/EtOAc gradient) achieves high purity (>90% yield). Mixed fractions may require secondary purification .

Q. How can structural characterization be reliably performed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • ¹H NMR (200 MHz, DMSO-d₆) : Identify key protons (e.g., imine CH=N at δ ~8.5 ppm, phenolic OH at δ ~10.2 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1595 cm⁻¹, phenolic O-H at ~3231 cm⁻¹) .
  • Single-Crystal X-ray Diffraction : Resolve E/Z isomerism of the imine group and spatial arrangement of bromine/methoxy substituents .

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